
1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H12FNO It is a fluorinated derivative of phenylpropanone, characterized by the presence of an amino group, a fluorine atom, and a methyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methylaniline, which is commercially available or can be synthesized from fluorobenzene derivatives.
Reaction with Propanone: The key step involves the reaction of 2-fluoro-4-methylaniline with propanone (acetone) under acidic or basic conditions to form the desired product. This reaction may require a catalyst, such as a Lewis acid or a base, to facilitate the formation of the carbon-nitrogen bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and fluorine groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
1-(2-Amino-4-fluorophenyl)propan-1-one: Lacks the methyl group, which may affect its chemical and biological properties.
1-(2-Amino-5-methylphenyl)propan-1-one: Lacks the fluorine atom, which may influence its reactivity and interactions.
1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness
1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one is unique due to the presence of both fluorine and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile compound in various applications.
特性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
1-(2-amino-4-fluoro-5-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H12FNO/c1-3-10(13)7-4-6(2)8(11)5-9(7)12/h4-5H,3,12H2,1-2H3 |
InChIキー |
RSHDGHVXYQRXKW-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=C(C(=C1)C)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


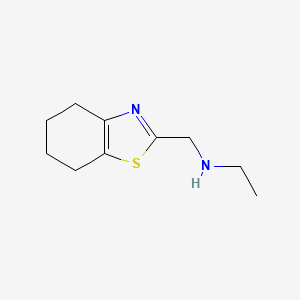

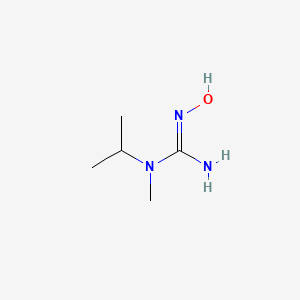
![Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate](/img/structure/B13189201.png)
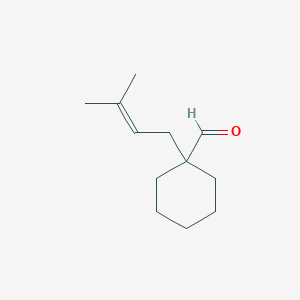
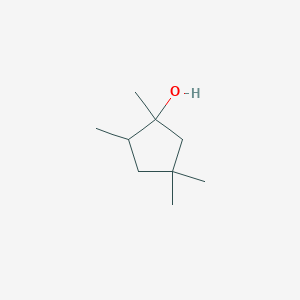

![Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189209.png)
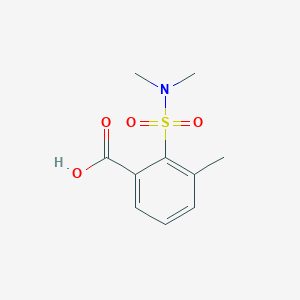
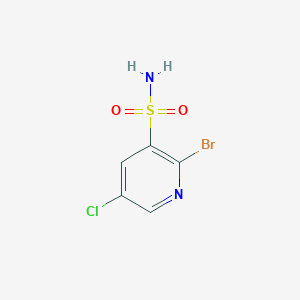

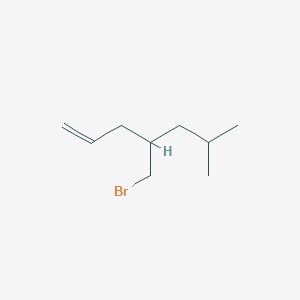
![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B13189263.png)

